Methyl piperazine-1-carboxylate - 50606-31-0

Methyl piperazine-1-carboxylate

Catalog Number: EVT-319859
CAS Number: 50606-31-0
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of methyl piperazine-1-carboxylate is well-established. One common method involves reacting piperazine with methyl chloroformate in the presence of a base like triethylamine. []

Molecular Structure Analysis

Methyl piperazine-1-carboxylate contains a piperazine ring with a methyl carbamate substituent. The piperazine ring exists in a chair conformation, with the methyl carbamate group occupying an equatorial position to minimize steric hindrance. []

Chemical Reactions Analysis

Methyl piperazine-1-carboxylate is a versatile intermediate in organic synthesis. The nitrogen atom in the piperazine ring can undergo alkylation, acylation, and other reactions to introduce various substituents. For instance, it can react with aldehydes or ketones to form imines or enamines. []

Mechanism of Action

The mechanism of action of compounds synthesized using methyl piperazine-1-carboxylate varies greatly depending on the specific molecule and its target. For example, compounds like MJN110, which incorporates methyl piperazine-1-carboxylate in its structure, act as selective inhibitors of monoacylglycerol lipase (MAGL). [, ] This inhibition elevates levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to potential therapeutic effects in conditions like neuropathic pain. []

Applications
  • Enzyme inhibitors: Researchers have synthesized various compounds containing the methyl piperazine-1-carboxylate scaffold that exhibit inhibitory activity against enzymes like monoacylglycerol lipase (MAGL) [, , ]. These inhibitors have shown potential in preclinical studies for treating conditions like neuropathic pain and addiction. [, ]
  • Antiviral agents: Studies have explored the use of methyl piperazine-1-carboxylate derivatives in developing novel antiviral therapies. [] For example, researchers synthesized tetrahydroisoquinoline-based compounds incorporating this scaffold and demonstrated their ability to inhibit SARS-CoV-2 replication in vitro. []

tert-Butyl rel-4-(((3R,4S)-3-(1H-Indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

Compound Description: Trans-1 is a novel heterocyclic compound demonstrating potent anti-SARS-CoV-2 activity in vitro. It exhibited superior efficacy compared to its structural analog, trans-2, inhibiting viral replication in both Vero E6 and Calu-3 cells. Notably, trans-1 exhibited a higher selectivity index than chloroquine, indicating a potentially safer therapeutic profile [].

rel-(3R,4S)-3-(1H-Indol-3-yl)-4-(Piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)

Compound Description: Trans-2 is another novel heterocyclic compound synthesized and evaluated for its anti-SARS-CoV-2 activity []. Though structurally similar to trans-1, it showed relatively lower potency in inhibiting SARS-CoV-2 replication in Vero E6 cells. This difference highlights the impact of subtle structural variations on biological activity.

4-Nitrophenyl 4-[Bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. It exhibits antinociceptive effects in mouse models of neuropathic pain, likely mediated through the elevation of the endocannabinoid 2-arachidonoylglycerol [].

Relevance: Though structurally dissimilar to methyl piperazine-1-carboxylate, JZL184 highlights the significance of piperidine and piperazine derivatives in medicinal chemistry. Both compounds exemplify how modifications to these heterocycles can lead to diverse pharmacological activities. While methyl piperazine-1-carboxylate serves as a building block, JZL184 demonstrates the potential of elaborate piperidine-based structures in targeting specific enzymes like MAGL. []

2,5-Dioxopyrrolidin-1-yl 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylate (MJN110)

Compound Description: MJN110 is a selective and potent MAGL inhibitor, exhibiting significant antinociceptive effects in mouse models of neuropathic pain [, ]. It increases 2-arachidonoylglycerol levels, suggesting its therapeutic potential in conditions where enhancing endocannabinoid signaling is beneficial. Interestingly, MJN110 demonstrated a unique behavioral profile, enhancing locomotor activity in mice, unlike typical cannabinoid receptor agonists that induce hypomotility.

Relevance: MJN110 directly incorporates the methyl piperazine-1-carboxylate structure as part of its larger framework. This emphasizes the role of methyl piperazine-1-carboxylate as a crucial building block for more complex molecules with targeted biological activities. MJN110 showcases how incorporating this structure into a larger scaffold, including a 2,5-dioxopyrrolidinyl group and bis(4-chlorophenyl)methyl moiety, leads to potent and selective MAGL inhibition, a property not observed with methyl piperazine-1-carboxylate alone. [, ]

(R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((diethylamino)methyl)piperazine-1-carboxylate (EKAP)

Compound Description: EKAP serves as a precursor to the PET radiotracer 11C-EKAP, designed for imaging the kappa opioid receptor (KOR) []. This radiotracer demonstrates favorable characteristics for in vivo imaging, including rapid brain uptake and high specific binding, making it a valuable tool for studying KOR involvement in various neurological conditions.

Relevance: EKAP structurally resembles methyl piperazine-1-carboxylate through its piperazine ring substituted with a carboxylate group. This highlights how modifying the substituents on this core structure can significantly alter its biological target. Unlike methyl piperazine-1-carboxylate, which acts as a versatile building block, EKAP, with its specific substitutions, exhibits high affinity for KOR, enabling its use in developing PET imaging agents. []

tert-Butyl 4-{[2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate

Compound Description: This compound, characterized by X-ray crystallography, features a central piperazine ring in a chair conformation with the carboxylate and methylene substituents in bisequatorial and equatorial orientations, respectively []. The structure also highlights a twist between the aromatic rings, suggesting conformational flexibility.

Relevance: This compound shares the tert-butyl piperazine-1-carboxylate core with methyl piperazine-1-carboxylate, emphasizing the importance of this scaffold in medicinal chemistry. The key distinction lies in the substitution on the methylene bridge. While methyl piperazine-1-carboxylate is unsubstituted at this position, this compound features a 2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl substituent. This difference underlines how modifying the substituents can significantly influence the compound's overall structure and potential biological activities. []

Ethyl 4-{[5-(Adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate

Compound Description: This compound's crystal structure, determined by X-ray crystallography, reveals an orthorhombic crystal system with space group P212121 []. The structure provides insights into its conformation and intermolecular interactions.

Ethyl 4-{[3-(Adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate

Compound Description: This compound's crystal structure analysis reveals a chair-shaped piperazine ring and a planar triazole ring with a perpendicular phenyl substituent []. The presence of weak intermolecular C—H⋯O hydrogen bonding is also observed, influencing its crystal packing.

4-[2-(4-Chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester (SA-57)

Compound Description: SA-57 is a dual FAAH-MAGL inhibitor, meaning it inhibits both fatty acid amide hydrolase (FAAH) and MAGL []. This dual inhibition leads to the elevation of both AEA and 2-AG, resulting in robust cannabimimetic effects in mice. Notably, SA-57's effects are primarily mediated by CB1 receptor activation.

Relevance: Though structurally distinct from methyl piperazine-1-carboxylate, SA-57 highlights the importance of targeting the endocannabinoid system for therapeutic purposes. While methyl piperazine-1-carboxylate serves as a building block, SA-57 demonstrates the potential of developing small molecules that modulate endocannabinoid levels by inhibiting their metabolic enzymes. This approach holds promise for treating various conditions, including pain, anxiety, and addiction. []

(R)-4-(2-(3,4-Dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl) piperazine-1-carboxylate (FEKAP)

Compound Description: FEKAP acts as a precursor to the PET radiotracer 11C-FEKAP, designed for imaging the kappa opioid receptor (KOR) []. This radiotracer displays rapid kinetics and high specific binding to KOR in non-human primates, making it a promising tool for studying KOR involvement in various neurological processes.

4-Nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195)

Compound Description: JZL195 is a potent dual FAAH-MAGL inhibitor, capable of inhibiting both FAAH and MAGL, leading to increased levels of both AEA and 2-AG. This dual action results in enhanced cannabinoid signaling and pronounced cannabimimetic effects [].

Cyclohexylcarbamic Acid 3′-(Aminocarbonyl)-[1,1′-biphenyl]-3-yl Ester (URB597)

Compound Description: URB597 is a potent and selective FAAH inhibitor that elevates AEA levels without directly affecting 2-AG levels. It's been widely studied for its potential therapeutic benefits in various conditions, including pain, anxiety, and inflammation. []

Relevance: While structurally distinct from methyl piperazine-1-carboxylate, URB597 highlights the significance of targeting endocannabinoid metabolic enzymes for therapeutic development. Both compounds demonstrate how modulating the endocannabinoid system, either through direct structural analogs like methyl piperazine-1-carboxylate derivatives or through inhibitors of its metabolic enzymes like URB597, can lead to potential therapeutic benefits. []

(N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)

Compound Description: PF-3845 is a highly selective and potent FAAH inhibitor. It increases AEA levels and has demonstrated therapeutic potential in various animal models of pain, anxiety, and addiction [].

Relevance: Although PF-3845 is structurally distinct from methyl piperazine-1-carboxylate, its mechanism of action highlights the importance of the endocannabinoid system as a therapeutic target. While methyl piperazine-1-carboxylate acts as a general building block for diverse compounds, PF-3845 exemplifies the development of highly specific inhibitors for endocannabinoid metabolic enzymes like FAAH, offering potential therapeutic avenues for modulating endocannabinoid signaling. []

Properties

CAS Number

50606-31-0

Product Name

Methyl piperazine-1-carboxylate

IUPAC Name

methyl piperazine-1-carboxylate

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3

InChI Key

ZPJZSEHCMJYUPI-UHFFFAOYSA-N

SMILES

COC(=O)N1CCNCC1

Synonyms

Methyl 1-piperazinecarboxylate; N-Methoxycarbonylpiperazine; NSC 22136; 1-Piperazinecarboxylic Acid Methyl Ester

Canonical SMILES

COC(=O)N1CCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.